3-(4-ethoxyphenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC16148691
Molecular Formula: C26H26N2O3S2
Molecular Weight: 478.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26N2O3S2 |
|---|---|
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | 3-(4-ethoxyphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C26H26N2O3S2/c1-3-31-19-13-11-18(12-14-19)28-25(29)23-21-9-4-5-10-22(21)33-24(23)27-26(28)32-16-17-7-6-8-20(15-17)30-2/h6-8,11-15H,3-5,9-10,16H2,1-2H3 |
| Standard InChI Key | NINGVRPKILHPCG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)OC)SC5=C3CCCC5 |
Introduction
The compound 3-(4-ethoxyphenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule belonging to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities, including potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer drugs.
Chemical Formula and Molecular Weight
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Molecular Formula: Not explicitly provided in the search results, but based on similar compounds, it is expected to be complex and involve sulfur, nitrogen, oxygen, and carbon.
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Molecular Weight: Not specified in the search results.
Structural Features
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The compound features a tetrahydrobenzothieno moiety fused with a pyrimidine ring.
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It includes a sulfanyl group attached to a methoxybenzyl moiety and a methoxyphenyl or ethoxyphenyl substituent, depending on the specific derivative.
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The presence of thieno and pyrimidine rings suggests potential interactions with various biological targets.
Synthesis
The synthesis of 3-(4-ethoxyphenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps that require careful optimization to achieve high yields and purity. Common methods include the reaction of appropriate thioketones with amines or other nucleophiles under controlled conditions.
Biological Activities and Potential Applications
Thienopyrimidine derivatives, such as 3-(4-ethoxyphenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one, are of interest in pharmacological studies due to their potential biological activities. These compounds may interact with various biological targets, making them candidates for medicinal chemistry research, particularly in the realms of antimicrobial and anticancer drug development.
Data Table: Comparison of Related Compounds
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